(3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester (3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester
Brand Name: Vulcanchem
CAS No.: 204254-94-4
VCID: VC21145793
InChI: InChI=1S/C15H26O7S/c1-5-11(6-2)21-14-12(16)8-10(15(17)20-7-3)9-13(14)22-23(4,18)19/h8,11-14,16H,5-7,9H2,1-4H3/t12-,13-,14-/m1/s1
SMILES: CCC(CC)OC1C(CC(=CC1O)C(=O)OCC)OS(=O)(=O)C
Molecular Formula: C15H26O7S
Molecular Weight: 350.4 g/mol

(3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester

CAS No.: 204254-94-4

Cat. No.: VC21145793

Molecular Formula: C15H26O7S

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

(3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester - 204254-94-4

Specification

CAS No. 204254-94-4
Molecular Formula C15H26O7S
Molecular Weight 350.4 g/mol
IUPAC Name ethyl (3R,4R,5R)-3-hydroxy-5-methylsulfonyloxy-4-pentan-3-yloxycyclohexene-1-carboxylate
Standard InChI InChI=1S/C15H26O7S/c1-5-11(6-2)21-14-12(16)8-10(15(17)20-7-3)9-13(14)22-23(4,18)19/h8,11-14,16H,5-7,9H2,1-4H3/t12-,13-,14-/m1/s1
Standard InChI Key CNFGUAGRJCDUDT-MGPQQGTHSA-N
Isomeric SMILES CCC(CC)O[C@H]1[C@@H](CC(=C[C@H]1O)C(=O)OCC)OS(=O)(=O)C
SMILES CCC(CC)OC1C(CC(=CC1O)C(=O)OCC)OS(=O)(=O)C
Canonical SMILES CCC(CC)OC1C(CC(=CC1O)C(=O)OCC)OS(=O)(=O)C

Introduction

Overview of (3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester

(3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester is a complex organic compound with significant relevance in medicinal chemistry. It is characterized by a cyclohexene ring that incorporates various functional groups, including hydroxy and methylsulfonyloxy groups. This compound is known for its potential biological activities, particularly as an intermediate in the synthesis of neuraminidase inhibitors, which are crucial in the treatment of viral infections like avian influenza.

Synthesis and Preparation Methods

The synthesis of (3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester typically involves multiple synthetic routes that require specific solvents, catalysts, and temperature controls to achieve high purity and yield.

Synthetic Routes

Common synthetic methods for this compound include:

  • Multi-step synthesis: Involves sequential reactions where intermediates are purified before proceeding to the next step.

  • Use of catalysts: Catalysts play a crucial role in enhancing reaction rates and selectivity.

Industrial Production

For large-scale production, optimized reaction conditions are essential to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated systems may be employed to ensure efficiency and consistency in product quality.

Biological Activity

The biological activities of (3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester are primarily linked to its interaction with specific enzymes and receptors.

Mechanism of Action

This compound has been investigated for its potential as a neuraminidase inhibitor, which is crucial for preventing the replication of certain viruses, including strains of influenza.

Applications

Given its structural properties and biological activities, this compound has potential applications in:

  • Medicinal Chemistry: As an intermediate in synthesizing antiviral drugs.

  • Research: Used as a model compound for studying enzyme-catalyzed reactions.

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